Chidamide (CS055/HBI-8000), also known as Epidaza, is a novel orally active histone deacetylase inhibitor (HDACi) of the benzamide class. [] It selectively inhibits the activity of histone deacetylases 1, 2, 3, and 10. [, , , , , ] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, which are responsible for packaging and organizing DNA. This deacetylation process can lead to changes in gene expression, and HDACs have been implicated in the development and progression of various diseases, including cancer. [, ]
Chidamide is the first orally active benzamide-type HDAC inhibitor approved by the China Food and Drug Administration (CFDA). [, , , ] It plays a crucial role in scientific research, particularly in the field of cancer biology, due to its ability to modulate gene expression and induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation. [, , , ]
Chidamide is derived from the chemical modification of various organic compounds, particularly those containing pyridine and aromatic amine structures. It falls under the category of small molecule inhibitors specifically targeting histone deacetylases, which are implicated in numerous cellular processes including cell cycle progression, differentiation, and apoptosis.
Chidamide can be synthesized through several methods, with notable variations in yield and purity. The following outlines the primary synthetic routes:
The optimized synthesis routes have simplified operational procedures while improving yields and purity.
Chidamide has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The crystal structure analysis indicates that chidamide belongs to the monoclinic crystal system. Each molecule exhibits intermolecular hydrogen bonds with adjacent molecules, enhancing stability .
The structural formula can be represented as follows:
This formula reflects the presence of fluorine, nitrogen, and oxygen atoms integrated within an aromatic framework.
Chidamide primarily functions through its interaction with histone deacetylases. The inhibition mechanism involves binding to the active site of these enzymes, preventing them from catalyzing the removal of acetyl groups from histones. This action leads to an accumulation of acetylated histones, which alters chromatin structure and promotes transcriptional activation of tumor suppressor genes .
The chemical reactions involved in its synthesis include acylation reactions where carboxylic acids react with amines under specific conditions to form amides—a critical step in forming chidamide.
Chidamide exerts its therapeutic effects by inhibiting histone deacetylases, particularly class I and II enzymes. This inhibition results in:
Experimental data indicate that treatment with chidamide leads to marked changes in gene expression profiles associated with tumor suppression .
Chidamide exhibits several notable physical and chemical properties:
Crystallographic studies have revealed two distinct crystal forms of chidamide, each exhibiting unique packing arrangements that may influence its solubility and biological activity .
Chidamide has significant applications in oncology as a therapeutic agent for treating various cancers, particularly peripheral T-cell lymphoma. Its ability to modulate gene expression through histone deacetylase inhibition makes it a valuable tool for research into epigenetic therapies.
In addition to its primary use in cancer treatment, chidamide is being explored for potential applications in other diseases where epigenetic regulation plays a critical role, such as neurodegenerative disorders and autoimmune diseases.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4